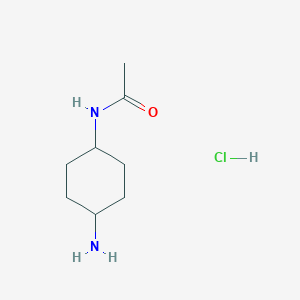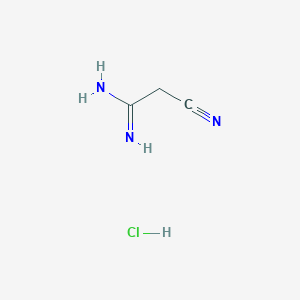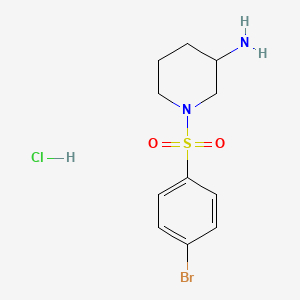
methyl 1-benzyl-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
“Methyl 1-methylpyrrole-2-carboxylate” is a chemical compound with the molecular formula C7H9NO2 . It is used as a chemical and organic intermediate . It is slightly soluble in water .
Synthesis Analysis
While specific synthesis methods for “methyl 1-benzyl-1H-pyrrole-2-carboxylate” were not found, pyrrole synthesis methods are well-documented . For instance, the Paal-Knorr Pyrrole Synthesis is a common method for synthesizing pyrroles .
Molecular Structure Analysis
The molecular structure of “methyl 1-methylpyrrole-2-carboxylate” is available as a 2D Mol file . The molecular weight is 139.15 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, there are studies on the formation and reactions of heteroaromatic anions in the gas phase .
Physical And Chemical Properties Analysis
“Methyl 1-methylpyrrole-2-carboxylate” is a liquid at room temperature . It has a molecular weight of 139.15 and is slightly soluble in water .
Wissenschaftliche Forschungsanwendungen
Antitumoral Agent Properties
Chemical Synthesis and Reactions
- The compound's derivatives, such as methyl 2-substituted, 2,3-disubstituted-4H-furo[3,2-b]pyrrole-5-carboxylates, and methyl 1H-benzo[b]furo[3,2-b]pyrrole-2-carboxylate, have been synthesized by thermolysis of corresponding methyl 2-azido-3-(R1,R2-substituted-2-furyl)propenoates (Krutošíková et al., 1994).
- Methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates react with phenyl- hydrazine or benzylhydrazine to give the corresponding methyl 1-(phenyl or benzyl)-5-(arylcarbamoyl)-4-cinnamoyl-1H-pyrazole-3-carboxylates, demonstrating its reactivity and potential for synthesizing various organic compounds (Filimonov et al., 2015).
Calcium Channel Activation
Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) is a new class of calcium channel activator. This compound does not act on well-defined calcium channel modulator receptor sites and is a pharmacologically clean agonist with higher efficacy than some existing calcium channel activators (Baxter et al., 1993).
Chemical Reactions with CO2
Methyl 1-benzyl-1H-pyrrole-2-carboxylate and similar compounds have been used in studies involving the carboxylation of arenes with CO2. This process is facilitated by dialkylaluminum chlorides, leading to the formation of indole-3-carboxylic acids and pyrrole-2-carboxylic acids, indicating its role in chemical transformations involving CO2 (Nemoto et al., 2009).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
The mode of action of “methyl 1-benzyl-1H-pyrrole-2-carboxylate” is also not well-defined due to the lack of research on this specific compound. Pyrrole derivatives can interact with various biological targets, leading to a range of effects. The exact interactions and changes resulting from this compound would depend on its specific targets .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its bioavailability. More detailed studies would be needed to fully understand its pharmacokinetic properties .
Result of Action
As a pyrrole derivative, it may have a range of potential effects, but specific outcomes would depend on its targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, its stability could be affected by temperature and pH. It’s also worth noting that the compound is incompatible with strong oxidizing agents .
Eigenschaften
IUPAC Name |
methyl 1-benzylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)12-8-5-9-14(12)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHPSTQAODFMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617788 | |
| Record name | Methyl 1-benzyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18159-23-4 | |
| Record name | Methyl 1-(phenylmethyl)-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18159-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-benzyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

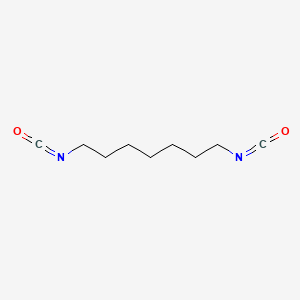

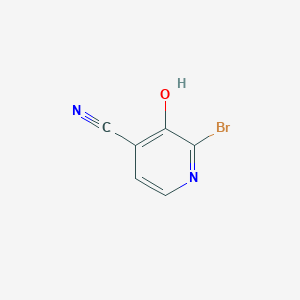
![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride](/img/structure/B3048707.png)

![Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B3048709.png)

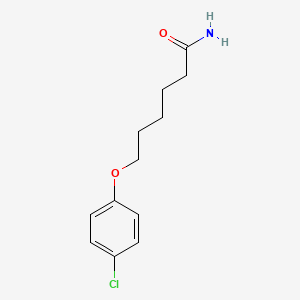
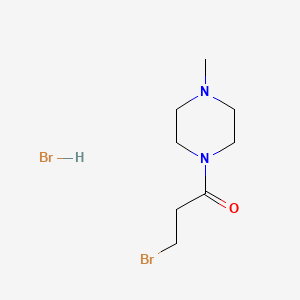

![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B3048718.png)
